Glutathionylspermidine

描述

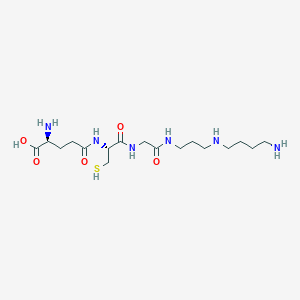

Structure

2D Structure

属性

CAS 编号 |

33932-35-3 |

|---|---|

分子式 |

C17H34N6O5S |

分子量 |

434.6 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1 |

InChI 键 |

NEDQLXHBVHSKNV-STQMWFEESA-N |

手性 SMILES |

C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN |

规范 SMILES |

C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Role of Glutathionylspermidine in Escherichia coli: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp), a conjugate of the ubiquitous antioxidant glutathione (B108866) and the polyamine spermidine (B129725), represents a significant molecule in the physiology of Escherichia coli, particularly in response to cellular stress. Its discovery unveiled a unique metabolic pathway governed by a remarkable bifunctional enzyme, this compound synthetase/amidase (GspSA). This enzyme single-handedly controls both the ATP-dependent synthesis and the hydrolysis of Gsp, playing a crucial role in redox homeostasis and post-translational protein modification. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and function of this compound in E. coli, complete with detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and drug development efforts.

Introduction

Early investigations into the metabolism of polyamines in Escherichia coli revealed that a significant portion of intracellular spermidine is converted to a novel conjugate, particularly as cultures enter the stationary phase of growth. This compound was identified as this compound, formed through an amide bond between the glycine (B1666218) carboxylate of glutathione (GSH) and the N¹ nitrogen of spermidine.[1][2] Unlike in trypanosomatids, where this compound is a precursor to the essential antioxidant trypanothione (B104310), E. coli does not synthesize trypanothione.[3][4] Instead, Gsp metabolism in E. coli is a self-contained system pivotal for managing oxidative stress.[5]

The core of this system is the bifunctional enzyme this compound Synthetase/Amidase (GspSA).[6] This 70-kDa protein possesses two distinct catalytic domains: a C-terminal synthetase domain (GspS) that catalyzes the ATP-dependent formation of Gsp, and an N-terminal amidase domain (GspA) that hydrolyzes Gsp back into its constituent molecules, glutathione and spermidine.[1][6] This dual functionality allows for tight regulation of intracellular Gsp levels in response to the cell's redox state. Under conditions of oxidative stress, Gsp can form mixed disulfides with protein thiols, a process termed S-thiolation, which serves as a protective post-translational modification.[5]

This guide will detail the key quantitative data, experimental methodologies, and biochemical pathways associated with the discovery and characterization of this compound in E. coli.

Quantitative Data

The concentration and enzymatic processing of this compound are tightly regulated and vary with the growth phase of E. coli. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of this compound and Related Thiols in E. coli

| Growth Phase | Compound | Concentration/Level | Reference |

| Mid-Log Phase | This compound | Present | [3] |

| Stationary Phase | This compound | Accounts for ~80% of total glutathione content | [3] |

| Anaerobic Growth | This compound | Accounts for ~80% of total glutathione content | [3] |

| All Growth Phases | Trypanothione | Undetectable | [3] |

| Logarithmically Growing Cells | Spermidine converted to Gsp | 10-15% | [7] |

| Stationary Phase | Spermidine converted to Gsp | ~95% | [7] |

Table 2: Kinetic Parameters of E. coli this compound Synthetase/Amidase (GspSA) and Related Enzymes

| Enzyme/Domain | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| GspS (from C. fasciculata) | Glutathione | 242 | 15.5 | 6.4 x 10⁴ | [8] |

| GspS (from C. fasciculata) | Spermidine | 59 | 15.5 | 2.6 x 10⁵ | [8] |

| GspS (from C. fasciculata) | MgATP | 114 | 15.5 | 1.4 x 10⁵ | [8] |

| GspA (from C. fasciculata) | This compound | 500 | 0.38 | 7.6 x 10² | [8] |

| Glutathione Reductase | Glutathione Disulfide (GSSG) | - | - | High | [3] |

| Glutathione Reductase | This compound Disulfide | - | - | ~11,000-fold lower than for GSSG | [3] |

| Glutathione Reductase | Mixed Disulfide (GSH-Gsp) | - | - | 11% of that for GSSG | [3] |

Signaling and Metabolic Pathways

The biosynthesis and function of this compound are central to a dedicated metabolic and regulatory pathway in E. coli.

Caption: Biosynthesis and regulatory pathway of this compound in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in E. coli.

Purification of Recombinant this compound Synthetase/Amidase (GspSA)

This protocol is based on the methods for purifying His-tagged recombinant proteins expressed in E. coli.[8][9]

Workflow Diagram:

Caption: Workflow for the purification of recombinant GspSA from E. coli.

Methodology:

-

Vector Construction and Expression: The gss gene encoding GspSA is subcloned into an expression vector such as pET28a, which adds an N-terminal His₆ tag.[9] The construct is then transformed into an E. coli expression strain like BL21(DE3).

-

Cell Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubating for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is then clarified by centrifugation at high speed (e.g., >15,000 x g) to pellet cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) agarose (B213101) column pre-equilibrated with lysis buffer. The column is washed with several volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged GspSA is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted fractions containing GspSA are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Protein purity is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay. The purified enzyme is stored at -80°C.

This compound Synthetase (GspS) Activity Assay

This is a coupled-enzyme spectrophotometric assay that measures ATP hydrolysis.[8]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM HEPES buffer, pH 7.3

-

10 mM MgCl₂

-

2 mM ATP

-

5 mM Glutathione (GSH)

-

5 mM Spermidine

-

Components for the ATP-regenerating/coupling system:

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

10 units/mL Pyruvate Kinase (PK)

-

10 units/mL Lactate Dehydrogenase (LDH)

-

-

-

Initiation and Measurement: The reaction is initiated by adding a known amount of purified GspSA enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.

-

Calculation: The rate of ADP formation (and thus Gsp synthesis) is calculated from the rate of absorbance change using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

This compound Amidase (GspA) Activity Assay

This assay typically uses HPLC to measure the formation of glutathione from the hydrolysis of this compound.[8]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES buffer, pH 7.5

-

1 mM this compound (substrate)

-

-

Enzyme Reaction: Initiate the reaction by adding a known amount of purified GspSA. Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 10, 20 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of a quenching agent, such as 10% trichloroacetic acid (TCA), which precipitates the enzyme.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

-

HPLC Analysis: The formation of glutathione is quantified by reverse-phase HPLC.

-

Derivatization: The thiol group of the newly formed glutathione is often derivatized to allow for sensitive detection. A common derivatizing agent is Ellman's reagent (DTNB) or monobromobimane (B13751) for fluorescence detection.[10][11]

-

Chromatography: Samples are injected onto a C18 column. A mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) is used to separate glutathione from other components.[12]

-

Detection: The derivatized glutathione is detected using a UV or fluorescence detector. The concentration is determined by comparing the peak area to a standard curve of known glutathione concentrations.

-

Analysis of Intracellular this compound by HPLC

This protocol allows for the quantification of Gsp from E. coli cell extracts.[3][7]

Methodology:

-

Cell Culture and Harvesting: Grow E. coli to the desired growth phase (e.g., mid-log or stationary). Harvest a known volume of culture by rapid centrifugation at 4°C.

-

Metabolite Extraction: Wash the cell pellet with a cold buffer and then extract small molecules by resuspending the pellet in a cold extraction solvent, such as 5% perchloric acid or 10% TCA.

-

Sample Neutralization and Derivatization: Neutralize the acid extract (e.g., with potassium carbonate). The free thiols in the extract (GSH and Gsp) are then derivatized, for example, with monobromobimane for fluorescence detection.

-

HPLC Separation: Separate the derivatized thiols using reverse-phase HPLC on a C18 column with a suitable gradient elution program.

-

Quantification: Detect the fluorescent derivatives and quantify them by comparing their peak areas to those of authentic Gsp and GSH standards.

Conclusion

The discovery of this compound and its associated bifunctional enzyme, GspSA, in E. coli has provided significant insights into the adaptive mechanisms of bacteria to oxidative stress. This unique metabolic pathway, distinct from the trypanothione system in parasites, highlights a novel role for polyamine-thiol conjugates in redox sensing and protein protection. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the physiological roles of Gsp, investigate the regulatory mechanisms of GspSA, and explore its potential as a target for novel antimicrobial strategies. The provided visualizations of the metabolic pathway and experimental workflows serve to clarify these complex processes, fostering a deeper understanding and facilitating future research in this important area of bacterial biochemistry.

References

- 1. This compound metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional this compound synthetase/amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, characterization, and turnover of this compound from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Escherichia coli this compound synthetase/amidase: Phylogeny and effect on regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of recombinant this compound synthetase/amidase from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual binding sites for translocation catalysis by Escherichia coli this compound synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. HPLC Method for Analysis off Glutathione on Primesep 100 Column | SIELC Technologies [sielc.com]

Whitepaper: Identification and Characterization of the Glutathionylspermidine Synthetase Gene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathionylspermidine is a crucial metabolite in the defense against oxidative stress in certain protozoan parasites, particularly those of the order Kinetoplastida, such as Trypanosoma and Leishmania. It serves as a precursor to trypanothione (B104310), the principal low-molecular-weight thiol in these organisms, which replaces the function of glutathione (B108866) in other eukaryotes. The enzyme responsible for the biosynthesis of this compound is this compound synthetase (GspS). The identification and characterization of the gene encoding this enzyme have been pivotal in understanding the unique redox metabolism of these parasites and have highlighted GspS as a potential target for novel therapeutic interventions. This guide provides a comprehensive overview of the methodologies employed in the identification of the this compound synthetase gene, the biochemical properties of the enzyme, and its role in cellular metabolism.

Gene Identification and Characterization

The identification of the this compound synthetase gene has been accomplished in several kinetoplastid organisms, including Crithidia fasciculata, Trypanosoma cruzi, and Leishmania species. The general workflow for gene identification is outlined below.

Caption: A generalized workflow for the identification of the this compound synthetase gene.

The gene encoding this compound synthetase in Crithidia fasciculata was one of the first to be identified. Researchers purified the enzyme to homogeneity and obtained partial amino acid sequences. These sequences were then used to design degenerate oligonucleotide probes for screening a genomic DNA library, leading to the isolation and sequencing of the gene. A similar strategy was employed for the identification of the gene in Trypanosoma cruzi.

In Leishmania, the gene was identified through a combination of database searching, using known GspS sequences, and molecular cloning techniques. The open reading frame (ORF) of the Leishmania donovani GspS gene was found to be 2,052 base pairs in length, encoding a protein of 684 amino acids with a calculated molecular weight of 77.5 kDa.

Biochemical Properties of this compound Synthetase

Following the successful cloning and expression of the this compound synthetase gene, detailed biochemical characterization of the recombinant enzyme was performed. The enzyme catalyzes the ATP-dependent ligation of glutathione and spermidine (B129725).

Caption: The enzymatic reaction catalyzed by this compound synthetase.

The kinetic parameters of the enzyme from various sources have been determined and are summarized in the table below.

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Crithidia fasciculata | Glutathione | 230 | 1.8 | 7.8 x 10³ | |

| Spermidine | 280 | 1.8 | 6.4 x 10³ | ||

| ATP | 130 | 1.8 | 1.4 x 10⁴ | ||

| Trypanosoma cruzi | Glutathione | 130 | - | - | |

| Spermidine | 200 | - | - | ||

| ATP | 60 | - | - | ||

| Leishmania donovani | Glutathione | 430 ± 50 | 0.96 ± 0.04 | 2.2 x 10³ | |

| Spermidine | 140 ± 20 | 0.96 ± 0.04 | 6.9 x 10³ | ||

| ATP | 25 ± 4 | 0.96 ± 0.04 | 3.8 x 10⁴ |

Table 1: Kinetic Parameters of this compound Synthetase from Different Organisms.

The enzyme exhibits a high degree of specificity for its substrates. For instance, the C. fasciculata enzyme shows a strong preference for glutathione over other thiols and for spermidine over other polyamines.

Experimental Protocols

Protein Purification

Objective: To purify this compound synthetase to homogeneity for subsequent biochemical analysis and amino acid sequencing.

Methodology (adapted from Smith et al., 1993):

-

Cell Lysis: Harvest Crithidia fasciculata cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing protease inhibitors). Lyse the cells by sonication or French press.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear supernatant.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the supernatant by ammonium sulfate precipitation. The majority of GspS activity is typically precipitated between 40% and 60% saturation.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the resuspended ammonium sulfate pellet to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-0.5 M NaCl).

-

Affinity Chromatography: Pool the active fractions and apply to an ATP-agarose affinity column. Elute the bound GspS with a gradient of ATP or a high salt concentration.

-

Size-Exclusion Chromatography: As a final polishing step, pass the active fractions through a size-exclusion column (e.g., Sephacryl S-300) to separate GspS from any remaining contaminants.

-

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE. A single band corresponding to the molecular weight of GspS should be observed.

Enzyme Assay

Objective: To measure the activity of this compound synthetase.

Methodology (adapted from Oza et al., 2002):

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), ATP, MgCl₂, glutathione, spermidine, and the enzyme solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Product Detection: The formation of this compound can be quantified by various methods, including:

-

HPLC: Separate the reaction products by reverse-phase HPLC and detect this compound by its absorbance at a specific wavelength or by post-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde).

-

Coupled Enzyme Assay: Couple the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Monitor the decrease in absorbance at 340 nm.

-

Metabolic Pathway and Significance

This compound synthetase is a key enzyme in the trypanothione biosynthesis pathway, which is essential for the survival of kinetoplastid parasites. This pathway is a prime target for the development of new anti-parasitic drugs.

Glutathionylspermidine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp) is a unique thiol conjugate formed from glutathione (B108866) and the polyamine spermidine (B129725). It plays a crucial role in the redox homeostasis of certain bacteria and is a vital intermediate in the biosynthesis of trypanothione (B104310), the principal antioxidant in trypanosomatid parasites. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the metabolic pathways involving this compound. Detailed experimental protocols for the purification and analysis of its synthetase enzyme, as well as methods for its detection, are presented. This document aims to serve as a comprehensive resource for researchers engaged in the study of thiol metabolism, infectious diseases, and the development of novel therapeutics targeting these pathways.

Introduction

This compound is a naturally occurring conjugate of two fundamental molecules in cellular biology: the antioxidant tripeptide glutathione (GSH) and the polyamine spermidine. First identified in Escherichia coli, Gsp has since been recognized as a key metabolite in a select group of organisms, most notably the Kinetoplastida phylum, which includes pathogenic protozoa of the genera Trypanosoma and Leishmania. In these parasites, this compound serves as the direct precursor to trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), a unique dithiol that is central to their defense against oxidative stress and is essential for their survival.[1][2]

In contrast, while abundant in stationary phase E. coli, trypanothione is not synthesized in this bacterium.[3] Instead, E. coli possesses a bifunctional enzyme, this compound synthetase/amidase (GspSA), which both synthesizes and hydrolyzes Gsp, suggesting a dynamic role in regulating intracellular levels of glutathione and spermidine and participating in redox sensing.[1] The absence of the trypanothione pathway in humans and the presence of unique enzymes for its synthesis in pathogenic parasites make this pathway an attractive target for the development of selective antiparasitic drugs.

This guide details the core chemical and biological characteristics of this compound, summarizes key quantitative data, and provides detailed experimental methodologies to facilitate further research in this field.

Chemical Structure and Physicochemical Properties

This compound is formed through an ATP-dependent reaction where an amide bond is created between the glycine (B1666218) carboxylate of glutathione (γ-L-glutamyl-L-cysteinyl-glycine) and the primary amino group at the N-1 position of spermidine (N-(3-aminopropyl)-1,4-diaminobutane).[1]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄N₆O₅S | PubChem CID: 440772 |

| Molecular Weight | 434.6 g/mol | PubChem CID: 440772 |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | PubChem CID: 440772 |

| Canonical SMILES | C(CCNCCCN)C(=O)NCC(=O)C(CS)NC(=O)CCC(C(=O)O)N | PubChem CID: 440772 |

| Computed XLogP3 | -5 | PubChem CID: 440772 |

| Computed pKa (Strongest Acidic) | 3.23 | ChemAxon |

| Computed pKa (Strongest Basic) | 10.39 | ChemAxon |

Biosynthesis and Metabolism

The metabolism of this compound is primarily characterized by its synthesis from glutathione and spermidine and its subsequent roles as either a precursor for trypanothione or as a substrate for hydrolysis.

Biosynthesis in Trypanosomatids and E. coli

The synthesis of this compound is catalyzed by the enzyme This compound synthetase (GspS) (EC 6.3.1.8). This reaction is an ATP-dependent ligation.[1][4]

Glutathione + Spermidine + ATP ⇌ this compound + ADP + Pᵢ

In trypanosomatids like Crithidia fasciculata, GspS is a monofunctional enzyme dedicated to the first step of trypanothione synthesis.[4] The newly formed this compound is then utilized by a second enzyme, trypanothione synthetase (TryS) , which ligates a second glutathione molecule to the N-8 position of the spermidine moiety, also in an ATP-dependent manner, to form trypanothione.[2]

The Bifunctional Enzyme in E. coli

In E. coli, the enzyme GspSA is bifunctional, possessing both synthetase and amidase domains. The C-terminal domain catalyzes the synthesis of Gsp, while the N-terminal domain catalyzes its hydrolysis back to glutathione and spermidine.[1] This dual activity suggests a regulatory role, potentially controlling the levels of free glutathione and spermidine in response to cellular conditions, such as the transition into stationary phase where Gsp accumulation is significant.[3]

Biological Properties and Functions

-

Antioxidant Role: As a thiol-containing molecule, this compound can participate in redox reactions, protecting cellular components from oxidative damage. In E. coli, it can constitute up to 80% of the total glutathione pool under anaerobic and stationary phase conditions, indicating a significant role in maintaining the intracellular redox balance.[3]

-

Precursor to Trypanothione: In trypanosomatids, this is its most critical function. The trypanothione system replaces the glutathione/glutathione reductase system found in most other organisms for thiol-redox homeostasis and is indispensable for parasite viability.

-

Regulation of Gene Expression: Studies in E. coli comparing wild-type and GspSA-deletion strains have shown that the absence of the enzyme leads to significant up- and down-regulation of numerous genes, particularly those involved in sulfur utilization, polyamine metabolism, and nucleotide metabolism. This suggests Gsp or its metabolic process has a broader regulatory role in cellular physiology.[5]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound synthetase have been characterized, particularly for the enzyme from the model trypanosomatid Crithidia fasciculata. Data from different studies show some variation, likely due to differing assay conditions.

| Enzyme Source | Activity | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Crithidia fasciculata | Synthetase | Glutathione | 242 | 15.5 | N/A |

| Spermidine | 59 | 15.5 | N/A | ||

| MgATP | 114 | 15.5 | N/A | ||

| Amidase | This compound | 500 | 0.38 | N/A | |

| Crithidia fasciculata | Synthetase | Glutathione | 2510 | ~6.9 | N/A |

| Spermidine | 470 | ~6.9 | N/A | ||

| Mg²⁺-ATP | 250 | ~6.9 | N/A | ||

| E. coli (Glutathione Reductase) | Reductase | Gsp Disulfide | N/A | kcat/Km is ~11,000-fold lower than for GSSG | [3] |

Note: Comprehensive kinetic data for the bifunctional E. coli GspSA synthetase and amidase activities are not fully detailed in the cited abstracts. The values for C. fasciculata provide a valuable reference for the enzyme's catalytic efficiency.

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound and its associated enzymes. The following sections provide methodologies based on published literature for enzyme purification and activity assays.

Protocol for Purification of Recombinant GspS/A

This protocol is an illustrative example for the purification of a His-tagged recombinant this compound synthetase/amidase from E. coli, based on common biochemical procedures.

Objective: To purify recombinant GspSA to homogeneity.

Materials:

-

E. coli cell paste expressing the target protein.

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Dialysis Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

-

Lysozyme, DNase I.

-

Protease inhibitor cocktail.

-

Ni-NTA affinity chromatography column.

-

Anion exchange chromatography column (e.g., Q-Sepharose).

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes, then sonicate to complete lysis.

-

Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the protein with Elution Buffer, collecting fractions.

-

-

Anion Exchange Chromatography (Optional Polishing Step):

-

Pool fractions containing the protein and dialyze extensively against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Equilibrate an anion exchange column with the same low-salt buffer.

-

Load the dialyzed sample.

-

Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).

-

-

Verification: Analyze fractions by SDS-PAGE for purity. Pool pure fractions, dialyze against a suitable storage buffer (e.g., Dialysis Buffer with 10% glycerol), and store at -80°C.

Protocol for GspS Activity Assay via HPLC

This protocol describes a method to measure the synthetase activity by quantifying the formation of this compound using reverse-phase HPLC.

Objective: To determine the rate of Gsp formation.

Materials:

-

Purified GspS enzyme.

-

Assay Buffer: 100 mM HEPES, pH 7.3.

-

Substrates: Glutathione, spermidine, ATP, MgCl₂.

-

Quenching Solution: 10% Trichloroacetic acid (TCA).

-

Derivatizing Agent: Monobromobimane (MBB) or Ellman's Reagent (DTNB).

-

HPLC system with a C18 column and a fluorescence or UV detector.

Procedure:

-

Reaction Setup: Prepare a reaction mixture in Assay Buffer containing MgCl₂, ATP, glutathione, and spermidine at desired concentrations.

-

Initiation: Equilibrate the mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified GspS enzyme.

-

Time Points: At various time points, withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of ice-cold Quenching Solution to stop the reaction.

-

Derivatization (if required for detection):

-

Neutralize the quenched sample.

-

Add a thiol-derivatizing agent like MBB (for fluorescence detection) or DTNB (for UV detection) and incubate according to the reagent's protocol to label the thiol group of Gsp.[6]

-

-

HPLC Analysis:

-

Centrifuge the samples to remove precipitated protein.

-

Inject the supernatant onto a C18 column.

-

Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) formate).[6][7]

-

Detect the derivatized Gsp product using a fluorescence (for MBB) or UV (for DTNB) detector.

-

-

Quantification: Calculate the amount of Gsp formed by comparing the peak area to a standard curve generated with known concentrations of Gsp. Determine the initial reaction velocity from the linear phase of product formation over time.

Protocol for Analysis by Mass Spectrometry

Objective: To identify and quantify Gsp in biological samples.

-

Extraction: Extract metabolites from cell pellets or tissues using a cold solvent mixture (e.g., methanol/acetonitrile/water). To prevent auto-oxidation of thiols, include a thiol-blocking agent like N-ethylmaleimide (NEM) in the extraction buffer.

-

Clarification: Centrifuge the extract to remove debris.

-

Drying and Reconstitution: Dry the supernatant under vacuum or nitrogen stream. Reconstitute the sample in a solvent compatible with the mass spectrometry method (e.g., 50% acetonitrile with 0.1% formic acid).

Analysis:

-

LC-MS/MS: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Separation: Separate metabolites on a reverse-phase or HILIC column.

-

Detection: Operate the mass spectrometer in a mode such as Selected Reaction Monitoring (SRM) for targeted quantification. The transition would involve selecting the Gsp parent ion (m/z 435.2 for [M+H]⁺) and monitoring for a specific fragment ion after collision-induced dissociation.

Conclusion

This compound stands at a unique intersection of thiol and polyamine metabolism. Its role as an essential precursor to the trypanothione system in pathogenic parasites underscores its importance as a target for therapeutic intervention. In prokaryotes like E. coli, its dynamic synthesis and degradation point to a nuanced regulatory function that is still being elucidated. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the enzymology, biological function, and therapeutic potential of the this compound pathway. Further investigation, particularly into the precise regulatory mechanisms governed by GspSA in bacteria and the development of potent inhibitors against the parasite enzymes, will continue to be a fruitful area of scientific inquiry.

References

- 1. This compound metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional this compound synthetase/amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the peptide substrate specificity of this compound synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of this compound and trypanothione synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Escherichia coli this compound synthetase/amidase: Phylogeny and effect on regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

In Vitro Enzymatic Synthesis of Glutathionylspermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic synthesis of glutathionylspermidine (GSP), a crucial intermediate in the biosynthesis of trypanothione (B104310) in trypanosomatids and a significant metabolite in Escherichia coli. This document details the enzymatic reaction, kinetic parameters of the key enzyme this compound synthetase (GspS), and comprehensive experimental protocols for its synthesis, purification, and activity assays.

Introduction

This compound is a conjugate of the tripeptide glutathione (B108866) (GSH) and the polyamine spermidine (B129725). Its synthesis is catalyzed by this compound synthetase (GspS), an ATP-dependent ligase.[1] In trypanosomatid parasites, GSP is a precursor to trypanothione, a unique dithiol that plays a central role in the parasites' defense against oxidative stress.[2] This pathway is absent in humans, making GspS a potential target for the development of novel anti-parasitic drugs. In E. coli, GspS is part of a bifunctional enzyme, this compound synthetase/amidase (GspSA), which also possesses hydrolytic activity.[3] The in vitro synthesis of GSP is essential for studying the kinetics and inhibition of GspS and related enzymes, as well as for developing screening assays for potential drug candidates.

The Enzymatic Reaction

The synthesis of this compound is a two-step process catalyzed by GspS. The overall reaction is as follows:

Glutathione + Spermidine + ATP ⇌ this compound + ADP + Pi

The reaction proceeds via the formation of an acylphosphate intermediate. First, the γ-phosphate of ATP is transferred to the C-terminal glycine (B1666218) of glutathione. Subsequently, the N1 amino group of spermidine performs a nucleophilic attack on the acylphosphate intermediate, forming an amide bond and releasing ADP and inorganic phosphate.[4] Magnesium ions (Mg²⁺) are required as a cofactor for this reaction.[5]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound synthetase have been characterized for the enzyme from several organisms. The following tables summarize the available data for the enzymes from Crithidia fasciculata and Trypanosoma brucei.

Table 1: Kinetic Parameters of Crithidia fasciculata this compound Synthetase [2]

| Substrate | Apparent K_m_ (µM) | k_cat_ (s⁻¹) |

| Glutathione (GSH) | 242 | 15.5 |

| Spermidine | 59 | 15.5 |

| MgATP | 114 | 15.5 |

Conditions: 0.1 M K⁺-Hepes, pH 7.3

Table 2: Kinetic Parameters of Trypanosoma brucei Trypanothione Synthetase (for GSP synthesis)

| Substrate | Apparent K_m_ (µM) |

| Glutathione (GSH) | 34 |

| Spermidine | 687 |

| ATP | 18 |

Conditions: Phosphate buffer system, pH 7.0, 37°C

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis of this compound, the assay of GspS activity, and the purification of the synthesized product.

Preparative In Vitro Synthesis of this compound

This protocol is adapted from the preparative enzymatic synthesis of the related compound, trypanothione. It is designed for the large-scale production of GSP for further studies.

Materials:

-

Recombinant this compound synthetase (GspS)

-

Glutathione (GSH)

-

Spermidine

-

Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Dithiothreitol (DTT)

-

Ultra-pure water

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

5 mM DTT

-

10 mM ATP

-

15 mM Glutathione

-

10 mM Spermidine

-

-

Enzyme Addition: Add purified recombinant GspS to a final concentration of 1-5 µM. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

-

Centrifugation: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme and other insoluble materials.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.

This compound Synthetase Activity Assay

This coupled-enzyme spectrophotometric assay is a continuous method for determining the rate of GspS activity by measuring the oxidation of NADH.

Principle:

The production of ADP in the GspS reaction is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.

Materials:

-

GspS enzyme preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂ and 100 mM KCl

-

ATP solution (100 mM)

-

Glutathione solution (50 mM)

-

Spermidine solution (50 mM)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

NADH solution (10 mM)

-

Pyruvate kinase (PK) solution (1000 units/mL)

-

Lactate dehydrogenase (LDH) solution (1000 units/mL)

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

-

850 µL Assay Buffer

-

10 µL ATP solution

-

20 µL Glutathione solution

-

20 µL Spermidine solution

-

25 µL PEP solution

-

25 µL NADH solution

-

5 µL PK solution

-

5 µL LDH solution

-

-

Pre-incubation: Mix the contents of the cuvette and pre-incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiation of Reaction: Initiate the reaction by adding 10-20 µL of the GspS enzyme preparation.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GspS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Purification of this compound

This protocol outlines a multi-step procedure for the purification of GSP from the in vitro synthesis reaction mixture.

1. Solid-Phase Extraction (SPE):

-

Principle: To remove unreacted ATP, ADP, and other highly polar compounds.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the terminated synthesis reaction onto the cartridge.

-

Wash the cartridge with water to elute the nucleotides and other polar impurities.

-

Elute the this compound with a step gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect the fractions and analyze by HPLC to identify the fractions containing GSP.

-

2. Ion-Exchange Chromatography:

-

Principle: To separate GSP from unreacted glutathione and spermidine based on charge differences.

-

Procedure:

-

Pool the GSP-containing fractions from the SPE step and dilute with a low-salt buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0).

-

Load the diluted sample onto a strong cation exchange column (e.g., SP Sepharose) equilibrated with the low-salt buffer.

-

Wash the column with the low-salt buffer to remove any unbound impurities, including the negatively charged glutathione.

-

Elute the bound this compound (which has a net positive charge) using a linear gradient of a high-salt buffer (e.g., 1 M ammonium acetate, pH 7.0).

-

Collect fractions and monitor the elution profile by HPLC.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Principle: For final polishing and to obtain highly pure this compound.

-

Procedure:

-

Pool the GSP-containing fractions from the ion-exchange chromatography step.

-

Concentrate the pooled fractions under vacuum.

-

Inject the concentrated sample onto a preparative reverse-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution at 210 nm and collect the peak corresponding to this compound.

-

Lyophilize the collected fractions to obtain pure this compound as a TFA salt.

-

Visualizations

Signaling Pathway

The following diagram illustrates the central role of this compound in the trypanothione biosynthesis pathway.

Caption: Trypanothione Biosynthesis Pathway.

Experimental Workflow

The following diagram outlines the workflow for the in vitro synthesis and purification of this compound.

References

- 1. Preparative enzymatic synthesis of trypanothione and trypanothione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional this compound synthetase/amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of Escherichia coli this compound amidase belonging to the family of cysteine; histidine-dependent amidohydrolases/peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

Physiological Concentration and Redox Signaling Role of Glutathionylspermidine in Bacteria: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp) is a unique thiol conjugate found in a select group of bacteria, most notably Escherichia coli and other members of the Enterobacteriaceae family. This molecule plays a crucial role in cellular physiology, particularly in maintaining redox homeostasis and responding to oxidative stress. Unlike glutathione (B108866) (GSH), which is ubiquitous across many domains of life, Gsp provides a specialized mechanism for managing the intracellular thiol pool and protecting cellular components from oxidative damage, especially during stationary phase growth. This technical guide provides a comprehensive overview of the physiological concentrations of Gsp in bacteria, detailed methodologies for its quantification, and an exploration of its role in redox signaling pathways.

Physiological Concentrations of this compound

The intracellular concentration of this compound exhibits significant variation depending on the bacterial growth phase. In actively dividing cells, Gsp is present at very low or even undetectable levels. However, as bacteria enter the stationary phase, a dramatic shift in thiol metabolism occurs, leading to a substantial accumulation of Gsp.

In Escherichia coli, this phenomenon is well-documented. During the logarithmic phase of growth, only a small fraction (10-15%) of the intracellular spermidine (B129725) is converted to Gsp.[1] In stark contrast, during the stationary phase, Gsp becomes a major component of the cellular thiol pool, accounting for up to 80% of the total glutathione content.[2] Concurrently, as much as 95% of the intracellular spermidine is converted into Gsp.[1] This growth phase-dependent accumulation suggests a primary role for Gsp in survival and stress resistance in non-dividing cells.

While extensively studied in E. coli, quantitative data for Gsp in other bacterial species is limited. However, the presence of homologous genes for the key enzyme responsible for Gsp metabolism, this compound synthetase/amidase (GspSA), in numerous species within the Enterobacteriaceae family suggests that Gsp may play a similar physiological role in these organisms.[1]

Table 1: Physiological Concentrations of this compound and Related Thiols in Escherichia coli

| Growth Phase | Compound | Concentration/Abundance | Reference |

| Logarithmic Phase | This compound (Gsp) | Very low to undetectable; 10-15% of spermidine is converted to Gsp. | [1] |

| Glutathione (GSH) | Millimolar range (typically 1-10 mM). | [3] | |

| Stationary Phase | This compound (Gsp) | Accounts for up to 80% of total glutathione; up to 95% of spermidine is converted to Gsp. | [1][2] |

| Glutathione (GSH) | A significant portion is converted to Gsp. | [1] |

Experimental Protocols for Quantification of this compound

Accurate quantification of Gsp in bacterial cells is essential for understanding its physiological roles. The following protocols provide detailed methodologies for the analysis of Gsp using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantification of this compound by HPLC with Pre-Column Derivatization

This method relies on the derivatization of the thiol group of Gsp with a fluorescent tag, such as monobromobimane (B13751) (mBBr), enabling sensitive detection.

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 5% perchloric acid or sonication buffer)

-

Monobromobimane (mBBr) solution (e.g., 15 mM in acetonitrile)

-

N-ethylmaleimide (NEM) solution (optional, for blocking free thiols)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Protocol:

-

Cell Harvesting and Lysis:

-

Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of lysis buffer. For acid extraction, incubate on ice for 30 minutes, then centrifuge to remove precipitated proteins. For mechanical lysis, sonicate the cell suspension on ice.

-

Determine the protein concentration of the lysate for normalization.

-

-

Derivatization:

-

To a known volume of the cell lysate, add the derivatizing agent mBBr. The final concentration and reaction conditions (pH, temperature, and time) should be optimized. A typical starting point is to mix the sample with an equal volume of a buffer that raises the pH to ~8.0, followed by the addition of mBBr and incubation in the dark at room temperature for 15-30 minutes.

-

(Optional) To differentiate between reduced and oxidized forms, one aliquot of the sample can be treated with a reducing agent like dithiothreitol (B142953) (DTT) prior to derivatization, while another is treated with a thiol-blocking agent like NEM before reduction and derivatization of the disulfide form.

-

Stop the derivatization reaction by adding an acid (e.g., acetic acid).

-

-

HPLC Analysis:

-

Centrifuge the derivatized sample to remove any precipitate.

-

Inject a known volume of the supernatant onto a C18 reverse-phase column.

-

Separate the derivatized Gsp using a suitable gradient of solvents (e.g., a mobile phase of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

-

Detect the fluorescent Gsp-mBBr adduct using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 480 nm for mBBr).

-

Quantify the Gsp concentration by comparing the peak area to a standard curve generated with known concentrations of Gsp that have been subjected to the same derivatization procedure.

-

Absolute Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of Gsp, often without the need for derivatization.

Materials:

-

Bacterial cell culture

-

Internal standard (e.g., isotopically labeled Gsp)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

HILIC or reverse-phase chromatography column

Protocol:

-

Sample Preparation and Extraction:

-

Harvest and wash bacterial cells as described for the HPLC protocol.

-

Resuspend the cell pellet in a known volume of ice-cold extraction solvent containing a known concentration of the internal standard.

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the extract onto the LC column.

-

Separate Gsp from other cellular metabolites using an appropriate chromatographic method.

-

Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument or by monitoring the accurate mass of the parent and fragment ions for a high-resolution instrument. The specific precursor and product ion transitions for Gsp and the internal standard must be determined empirically.

-

Develop a calibration curve by analyzing known concentrations of Gsp standard with the fixed concentration of the internal standard.

-

Calculate the concentration of Gsp in the bacterial samples by comparing the ratio of the peak area of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Logical Relationships

This compound Biosynthesis and Hydrolysis

The metabolism of Gsp is controlled by a single bifunctional enzyme, this compound synthetase/amidase (GspSA).[4] This enzyme possesses two distinct domains: a C-terminal synthetase domain that catalyzes the ATP-dependent ligation of glutathione to spermidine, and an N-terminal amidase domain that hydrolyzes Gsp back to its constituent molecules.[4] This dual functionality allows for tight regulation of intracellular Gsp levels.

Redox-Regulated Signaling through this compound

Under conditions of oxidative stress, the cellular redox balance is perturbed. In E. coli, this leads to a specific regulatory mechanism involving Gsp. The amidase activity of GspSA is sensitive to oxidation, particularly the catalytic cysteine residue in its active site.[5] When exposed to reactive oxygen species (ROS), this cysteine is oxidized, leading to the inactivation of the amidase domain.[5] The synthetase domain, however, remains active. This differential regulation results in the accumulation of Gsp.

The elevated levels of Gsp can then participate in a novel form of post-translational modification known as protein S-glutathionylspermidinylation.[6] This process involves the formation of a mixed disulfide bond between Gsp and a reactive cysteine residue on a target protein. This modification can protect the protein from irreversible oxidation and may also modulate its function. The reversal of this modification can be catalyzed by glutaredoxins.[5]

References

- 1. Escherichia coli this compound synthetase/amidase: Phylogeny and effect on regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Glutathione for Growth and Survival of Escherichia coli Cells: Detoxification of Methylglyoxal and Maintenance of Intracellular K+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional this compound synthetase/amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein S-Thiolation by this compound (Gsp): THE ROLE OF ESCHERICHIA COLI Gsp SYNTHETASE/AMIDASE IN REDOX REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein S-thiolation by this compound (Gsp): the role of Escherichia coli Gsp synthetASE/amidase in redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Glutathionylspermidine: A Key Player in Oxidative Stress Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathionylspermidine (Gsp) is a pivotal thiol conjugate that plays a significant role in the oxidative stress defense mechanisms of various organisms, from bacteria to parasitic protozoa. In Escherichia coli, Gsp is involved in redox homeostasis and protein S-thiolation, offering protection against oxidative damage. Its importance is further magnified in trypanosomatid parasites, such as Trypanosoma and Leishmania, where it serves as a crucial intermediate in the biosynthesis of trypanothione (B104310). The trypanothione system, which is absent in mammals, is the primary antioxidant defense in these parasites, making the enzymes involved in its metabolism attractive targets for novel drug development. This technical guide provides a comprehensive overview of the synthesis, degradation, and function of this compound, with a focus on its role in oxidative stress defense. We present key quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction

Reactive oxygen species (ROS) are inevitable byproducts of aerobic metabolism and can inflict significant damage to cellular components, leading to oxidative stress. To counteract this threat, organisms have evolved sophisticated antioxidant defense systems. While many organisms rely on the glutathione (B108866)/glutathione reductase system, a unique pathway centered around the dithiol trypanothione [N¹,N⁸-bis(glutathionyl)spermidine] has been identified in trypanosomatid parasites.[1][2] this compound is the precursor to trypanothione and a key molecule in its own right in the oxidative stress response of certain bacteria.[3][4]

This guide delves into the biochemistry of this compound, exploring its synthesis and degradation, its central role in the trypanothione-based redox system, and the enzymatic machinery that governs its metabolism. A thorough understanding of these processes is critical for the development of targeted therapies against diseases caused by trypanosomatid parasites, including African trypanosomiasis, Chagas disease, and leishmaniasis.[5]

This compound and Trypanothione Metabolism

The metabolic pathways of this compound and trypanothione are distinct in different organisms, primarily revolving around the presence and function of specific synthetase and reductase enzymes.

Biosynthesis and Degradation

In E. coli, this compound is synthesized from glutathione (GSH) and spermidine (B129725) in an ATP-dependent reaction catalyzed by the bifunctional enzyme this compound synthetase/amidase (GspSA).[3][4] This enzyme also possesses amidase activity, enabling it to hydrolyze Gsp back to glutathione and spermidine.[3]

In trypanosomatids, the synthesis of trypanothione from this compound is a critical step. In some species like Crithidia fasciculata, two distinct enzymes are involved: this compound synthetase (GspS) and trypanothione synthetase (TryS).[6] However, in pathogenic species like Trypanosoma cruzi and Leishmania major, a single, broad-specificity trypanothione synthetase catalyzes both the formation of this compound and its subsequent conversion to trypanothione.[6]

dot

Biosynthesis of this compound and Trypanothione.

The Trypanothione Reductase System

The antioxidant function of this pathway is primarily mediated by trypanothione reductase (TryR), a flavoenzyme that maintains trypanothione in its reduced dithiol form (T(SH)₂) using NADPH as a reducing equivalent.[7] Reduced trypanothione then donates electrons to a variety of processes that detoxify reactive oxygen species. This system effectively replaces the glutathione/glutathione reductase system found in mammalian hosts, making TryR a prime target for selective drug design.[7][8]

dot

The Trypanothione Reductase Cycle.

Quantitative Data

A compilation of key quantitative parameters is essential for comparative analysis and for guiding experimental design. The following tables summarize important kinetic data for enzymes involved in this compound metabolism and the inhibitory efficacy of various compounds against trypanothione reductase.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Trypanothione Reductase | Trypanosoma cruzi | Trypanothione Disulfide | - | - | 4.63 x 10⁶ | [7][9] |

| Trypanothione Reductase | Trypanosoma cruzi | This compound Disulfide | - | - | 2.65 x 10⁶ | [7][9] |

| Trypanothione Synthetase | Leishmania major | Glutathione | 89 | 2 | - | [6] |

| Trypanothione Synthetase | Leishmania major | Spermidine | 940 | - | - | [6] |

| Trypanothione Synthetase | Leishmania major | This compound | 40 | - | - | [6] |

| Trypanothione Synthetase | Leishmania major | MgATP | 63 | - | - | [6] |

| Glutathione Reductase | E. coli | This compound Disulfide | - | - | ~11,000-fold lower than for GSSG | [4] |

| Glutathione Reductase | E. coli | Mixed Disulfide of GSH and Gsp | - | - | 11% of GSSG | [4] |

Table 2: Inhibitory Activity against Trypanothione Reductase

| Inhibitor | Organism | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition | Reference |

| Clomipramine | Trypanosoma brucei | 3.8 | - | Competitive | [10] |

| Nifurtimox | Trypanosoma cruzi | 200 | - | - | [7][9] |

| Nitrofuran Derivative | Trypanosoma cruzi | - | 0.5 | - | [7][9] |

| Naphthoquinone Derivative | Trypanosoma cruzi | 1 | - | - | [7][9] |

| Compound D | Trypanosoma brucei | 3.69 ± 0.06 | - | - | [11] |

Table 3: Intracellular Thiol Concentrations

| Organism | Thiol | Concentration (nmol/10⁷ cells) | Reference |

| Leishmania amazonensis | Total Glutathione | ~14 | [12] |

| Leishmania braziliensis | Total Glutathione | ~4 | [12] |

| Leishmania donovani | Total Glutathione | ~10 | [12] |

| Leishmania major | Total Glutathione | ~7 | [12] |

| E. coli (stationary phase) | This compound | Accounts for 80% of total glutathione | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. This section outlines key experimental procedures.

Assay for Trypanothione Reductase Activity

A common method for assaying TryR activity is a spectrophotometric assay that monitors the reduction of trypanothione disulfide (T[S]₂) by measuring the concomitant oxidation of NADPH at 340 nm.[8] A more sensitive, coupled-enzyme assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), where the reduction of T[S]₂ is coupled to the reduction of DTNB, producing the chromophore 5-thio-2-nitrobenzoate (TNB), which can be monitored at 412 nm.[1][13]

Protocol Outline:

-

Prepare an assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5).[14]

-

To a microplate well, add the assay buffer, purified TryR enzyme, and the inhibitor compound (if applicable).[14]

-

Pre-incubate the mixture at room temperature.[14]

-

Initiate the reaction by adding a solution containing T[S]₂ and NADPH.[14]

-

For the DTNB-coupled assay, DTNB is also included in the reaction mixture.[1]

-

Measure the change in absorbance at 340 nm (for NADPH oxidation) or 412 nm (for TNB formation) over time using a microplate reader.[1][8]

-

Calculate the enzyme activity from the rate of absorbance change.

dot

Workflow for Trypanothione Reductase Activity Assay.

Determination of Intracellular Thiol Concentrations

Quantifying intracellular thiol levels is critical for understanding the redox state of a cell. High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive method for this purpose.[15]

Protocol Outline:

-

Harvest and lyse cells to obtain cell extracts.

-

Deproteinate the samples to prevent interference.

-

Derivatize the thiol groups with a fluorescent labeling reagent, such as 5-chloromethylfluorescein diacetate or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).[15][16]

-

Separate the derivatized thiols using reverse-phase HPLC.

-

Detect the fluorescently labeled thiols using a fluorescence detector.

-

Quantify the thiol concentrations by comparing the peak areas to those of known standards.[15]

dot

Workflow for Intracellular Thiol Quantification.

Analysis of Protein S-thiolation

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol forms a mixed disulfide with a cysteine residue on a protein. This can be a protective mechanism against irreversible oxidation and can also regulate protein function. Resin-assisted enrichment followed by mass spectrometry is a powerful technique for identifying and quantifying S-thiolated proteins.[17]

Protocol Outline:

-

Lyse cells under conditions that preserve S-thiolation.

-

Block free thiol groups with an alkylating agent (e.g., N-ethylmaleimide).[17]

-

Selectively reduce the S-thiolated cysteines using a reducing agent (e.g., dithiothreitol (B142953) or a specific glutaredoxin system).[17]

-

Capture the newly exposed thiols on a thiol-reactive resin.[17]

-

Digest the resin-bound proteins with a protease (e.g., trypsin).

-

Elute the peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific cysteine residues.

Conclusion and Future Directions

This compound and the broader trypanothione metabolic pathway represent a fascinating and critical area of study, particularly in the context of parasitic diseases. The unique nature of this system in trypanosomatids provides a promising avenue for the development of selective and effective therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this pathway and to exploit its potential as a drug target.

Future research should focus on obtaining more comprehensive quantitative data on the intracellular concentrations of this compound and trypanothione under various stress conditions and in different life cycle stages of the parasites. Furthermore, the development of more potent and specific inhibitors of trypanothione reductase and trypanothione synthetase remains a high priority. The application of advanced proteomic techniques will also be instrumental in elucidating the full scope of protein S-trypanothionylation and its regulatory roles in parasite biology. Continued efforts in these areas will undoubtedly accelerate the discovery of novel and urgently needed antiparasitic drugs.

References

- 1. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress-Induced Protein S-Glutathionylation and S-Trypanothionylation in African Trypanosomes-A Quantitative Redox Proteome and Thiol Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional this compound synthetase/amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-thiolation mimicry: quantitative and kinetic analysis of redox status of protein cysteines by glutathione-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypanothione biosynthesis in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trypanothione reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Trypanothione reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds. (1989) | Jockers-Scherübl Mc | 143 Citations [scispace.com]

- 10. Improved Tricyclic Inhibitors of Trypanothione Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Glutathionylspermidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathionylspermidine (Gsp) is a crucial intermediate in the biosynthesis of trypanothione (B104310) (N1,N8-bis(glutathionyl)spermidine), a unique dithiol that replaces the glutathione (B108866)/glutathione reductase system in trypanosomatid parasites like Trypanosoma and Leishmania[1][2]. These parasites are responsible for severe diseases in humans and animals, including African sleeping sickness, Chagas' disease, and leishmaniasis. The trypanothione system is central to the parasites' defense against oxidative stress and is essential for their survival, making the enzymes of its biosynthetic pathway attractive targets for drug development[2][3]. Understanding the subcellular localization of this compound is critical for elucidating the spatial organization of this vital metabolic pathway and for designing targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of this compound, with a primary focus on trypanosomatids. It includes available quantitative data, detailed experimental protocols for localization studies, and visual representations of the relevant metabolic pathways.

Subcellular Distribution of this compound and its Metabolic Machinery

Direct quantitative analysis of the subcellular distribution of this compound is not extensively documented in the literature. However, its localization can be inferred from the subcellular location of the enzymes responsible for its synthesis and subsequent metabolism, primarily this compound synthetase (GspS) and trypanothione synthetase (TryS). In many trypanosomatids, a single enzyme, TryS, catalyzes both the formation of this compound from glutathione and spermidine, and the subsequent addition of a second glutathione molecule to form trypanothione[4][5][6].

Studies on the enzymes of the trypanothione pathway in Trypanosoma brucei and other kinetoplastids suggest a predominantly cytosolic localization . The kinetic parameters of T. brucei TryS have been characterized under conditions mimicking the physiological environment of the cytosol[7]. Furthermore, the enzymes responsible for the synthesis of the precursors of this compound, namely glutathione and spermidine, are also known to be cytosolic. For instance, γ-glutamylcysteine synthetase and glutathione synthetase, the enzymes for glutathione biosynthesis, are found in the cytosol[8].

While the bulk of this compound is likely synthesized and present in the cytosol, the potential for its transport into other organelles, such as the mitochondrion, cannot be entirely ruled out, especially given the crucial role of the trypanothione system in mitochondrial redox balance. Trypanothione-dependent peroxidases have been found in both the cytosol and mitochondria of T. brucei[9]. This dual localization of downstream enzymes suggests that trypanothione, and by extension its precursor this compound, may be present in both compartments. However, specific transporters for this compound have not yet been identified.

Quantitative Data

As of late 2025, specific quantitative data detailing the concentration of this compound in different subcellular compartments of trypanosomes remains limited. The available quantitative analyses have primarily focused on whole-cell extracts. The table below summarizes the total cellular concentrations of this compound and related thiols in Trypanosoma brucei.

| Thiol | Concentration (nmol/10^8 cells) | Organism | Reference |

| This compound | ~1.0 - 2.5 | Trypanosoma brucei | [5] |

| Trypanothione | ~5.0 - 10.0 | Trypanosoma brucei | [5] |

| Glutathione | ~15.0 - 20.0 | Trypanosoma brucei | [5] |

Note: The concentrations can vary depending on the life cycle stage and culture conditions.

Experimental Protocols

Determining the subcellular localization of this compound involves a combination of cell fractionation to isolate different organelles and subsequent sensitive analytical techniques to quantify the molecule in each fraction.

Subcellular Fractionation of Trypanosoma brucei

This protocol is adapted from methodologies developed for the isolation of subcellular compartments from bloodstream forms of Trypanosoma brucei[10][11][12].

Objective: To separate the major subcellular compartments (cytosol, mitochondria, nucleus, and microsomes) while preserving their biochemical integrity.

Materials:

-

Log-phase culture of bloodstream form Trypanosoma brucei.

-

Hypotonic lysis buffer (e.g., 1 mM HEPES, pH 7.4, containing protease inhibitors).

-

Isotonic buffer (e.g., STE buffer: 250 mM sucrose, 25 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Sucrose solutions of varying densities for gradient centrifugation.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Harvesting Cells: Centrifuge the T. brucei culture at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet the cells. Wash the pellet with an appropriate buffer.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to induce swelling.

-

Homogenization: Gently homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle. The extent of lysis should be monitored microscopically.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, which can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

-

-

Purity Assessment: The purity of each fraction should be assessed by Western blotting for marker proteins specific to each organelle (e.g., tubulin for cytosol, ATP synthase for mitochondria, histone H3 for nucleus).

Quantification of this compound by HPLC

This protocol outlines a general approach for the quantification of thiols, which can be optimized for this compound[13][14][15][16].

Objective: To quantify the amount of this compound in subcellular fractions.

Materials:

-

Subcellular fractions obtained from the fractionation protocol.

-

Derivatizing agent (e.g., monobromobimane).

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

-

This compound standard.

Procedure:

-

Sample Preparation: Treat the subcellular fractions with a protein-precipitating agent (e.g., perchloric acid or trichloroacetic acid) and centrifuge to remove proteins.

-

Derivatization: Neutralize the supernatant and react with a derivatizing agent like monobromobimane (B13751) to form a fluorescent adduct. This step enhances sensitivity and stability.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the components on a C18 column using a suitable mobile phase gradient.

-

Detect the this compound adduct using a fluorescence detector (or UV detector depending on the derivatizing agent).

-

-

Quantification: Create a standard curve using known concentrations of the this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Quantification of this compound by Mass Spectrometry

Mass spectrometry (MS) offers high sensitivity and specificity for the quantification of metabolites[17][18][19][20][21].

Objective: To accurately quantify this compound in complex biological samples.

Materials:

-

Subcellular fractions.

-

LC-MS/MS system (Liquid Chromatography coupled with Tandem Mass Spectrometry).

-

Appropriate column for liquid chromatography.

-

Internal standard (e.g., a stable isotope-labeled version of this compound).

Procedure:

-

Sample Preparation: Extract the metabolites from the subcellular fractions, often using a solvent mixture like methanol/acetonitrile/water.

-

LC Separation: Inject the extract into the LC system to separate this compound from other metabolites.

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

This compound is ionized (e.g., by electrospray ionization) and the precursor ion is selected.

-

The precursor ion is fragmented, and specific product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

-

-

Quantification: The amount of this compound is determined by comparing the signal of the analyte to that of a known amount of the internal standard.

Visualizations

Trypanothione Biosynthesis Pathway

The following diagram illustrates the central role of this compound as an intermediate in the synthesis of trypanothione in trypanosomatids.

Caption: Biosynthesis of trypanothione via the intermediate this compound.

Experimental Workflow for Subcellular Localization

This diagram outlines the general workflow for determining the subcellular distribution of this compound.